molecular formula C12H12N2O3 B15324492 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Cat. No.: B15324492
M. Wt: 232.23 g/mol
InChI Key: ASSBNSLOZGUFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a hydroxypropanoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Oxo-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid.

    Reduction: 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pyrazole moiety which is known to interact with various biological targets.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(1-phenyl-1h-pyrazol-5-yl)propanoic acid: Similar structure but with the pyrazole ring substituted at a different position.

    3-Hydroxy-3-(1-phenyl-1h-pyrazol-3-yl)propanoic acid: Another positional isomer with different biological activities.

    1-Phenyl-3-(3-hydroxypropyl)-1H-pyrazole: Lacks the carboxylic acid group but retains the hydroxypropyl and phenyl substituents.

Uniqueness

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-hydroxy-3-(1-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c15-11(6-12(16)17)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,16,17)

InChI Key

ASSBNSLOZGUFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)O

Origin of Product

United States

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